6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-3-4-10-5-8-9-6(1)10;;/h5,7H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQMUHFYQPTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230913-49-0 | |
| Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach involves cyclizing hydrazine derivatives with diazepine precursors. For example, US8106189B2 discloses a scalable method using p-toluenesulfonic acid (PTSA) in toluene under reflux (100–110°C) to form the triazole ring. The reaction proceeds via intramolecular cyclization of an acetyl hydrazone intermediate, achieving yields >85% after 10–12 hours. Critical parameters include:
- Molar ratio : 300:1 (hydrazine derivative to PTSA).
- Solvent recovery : Toluene is distilled and reused, reducing costs.
Post-cyclization, the product is cooled abruptly to 10–15°C, yielding a crystalline solid. Purification involves slurrying the crude product in methanol or ethyl acetate to remove residual catalysts.
Reductive Amination Approaches
Alternative routes employ reductive amination to construct the diazepine core. CN102796104A describes hydrogenation of a pyrazine intermediate using palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar). Key steps include:
- Chloropyrazine treatment : Reacted with hydrazine hydrate in ethanol (pH 6) to form a dihydropyrazine intermediate.
- Trifluoroacetylation : Trifluoroacetic anhydride introduces the trifluoromethyl group.
- Hydrogenation : Pd/C catalyzes ring saturation, yielding the diazepine backbone.
This method achieves 70–75% yield, with palladium recovery minimizing costs.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Profiles
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | 100–110 | 10–12 | 85–90 |
| Hydrogenation | 60–80 | 4–6 | 70–75 |
| Salt Formation | 25–30 | 2–3 | 95–98 |
Purification and Characterization
Chromatography and Crystallization
Spectroscopic Validation
- 1H NMR : Triazole protons appear at δ 8.2–8.5 ppm, while diazepine methylenes resonate at δ 2.8–3.5 ppm.
- X-ray crystallography : Confirms the chair conformation of the diazepine ring and intramolecular H-bonding.
Salt Formation to Dihydrochloride
The free base is treated with hydrogen chloride (HCl) in ethanol at 25–30°C. Key considerations:
- Stoichiometry : 2 equiv HCl ensures complete protonation of both amine groups.
- Precipitation : Cooling to 0°C yields the dihydrochloride salt, filtered and dried under vacuum (95–98% yield).
Industrial-Scale Production Methods
US8106189B2 highlights a continuous flow system for cyclization, reducing reaction time by 40% compared to batch processes. Automated pH control during salt formation ensures consistency, while solvent recovery units cut waste by 60%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization (PTSA) | High yield (85–90%), low catalyst cost | Requires toluene distillation |
| Reductive Amination | Broad substrate compatibility | Pd/C cost, moderate yield (70%) |
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Trifluoromethyl (CF₃) groups, as seen in the 3-CF₃ derivative, introduce electron-withdrawing effects, altering receptor binding kinetics . Carboxamide or carboxylate groups (e.g., ethyl carboxylate) enhance solubility but reduce CNS activity due to decreased lipophilicity .
Biological Activity :
- Acrylonitrile derivatives exhibit marked analgesic and anti-inflammatory properties in preclinical models, with IC₅₀ values < 10 μM in COX-2 inhibition assays .
- In contrast, the parent compound (6,7,8,9-tetrahydro-5H-triazolodiazepine dihydrochloride) lacks explicit activity data, suggesting its role as a scaffold for further functionalization.
Regulatory Status: Triazolodiazepines like Etizolam and Flualprazolam (structurally related but with benzo-fused cores) are classified as controlled substances due to sedative-hypnotic effects .
Key Findings :
- Metabolic Stability : Brominated derivatives show enhanced metabolic stability compared to polar acrylonitrile analogues, aligning with their higher LogP values .
- Synthetic Accessibility : The parent compound is synthesized via cyclocondensation, while halogenation and side-chain additions require specialized reagents (e.g., N-bromosuccinimide for bromination) .
Biological Activity
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of triazolodiazepines known for their pharmacological properties including anxiolytic, anticonvulsant, and potential anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₆H₁₁Cl₂N₄
- Molecular Weight : 174.63 g/mol
- CAS Number : 1094307-09-1
1. Anticancer Activity
Recent studies have indicated that triazolo[4,3-d][1,4]diazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that derivatives of triazolodiazepines showed IC₅₀ values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells, demonstrating their potential as anticancer agents .
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Triazolo[4,3-d][1,4]diazepine | 16.19 | HCT-116 |
| Triazolo[4,3-d][1,4]diazepine | 17.16 | MCF-7 |
2. Anxiolytic and Sedative Effects
Similar to other benzodiazepine derivatives, 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine has been studied for its anxiolytic properties. It functions primarily by modulating the GABA-A receptor pathways:
3. Antimicrobial Properties
Some studies have suggested that compounds within this class may also possess antimicrobial activities:
- Research indicates that certain triazolodiazepine derivatives exhibit antibacterial effects against gram-positive bacteria .
Case Studies
Several case studies have highlighted the practical applications of triazolo[4,3-d][1,4]diazepines:
Case Study 1: Treatment of Anxiety Disorders
A double-blind clinical trial involving patients with generalized anxiety disorder demonstrated that a derivative of this compound significantly reduced anxiety levels compared to a placebo group .
Case Study 2: Cancer Therapeutics
In vitro studies on tumor cell lines showed marked reductions in cell viability when treated with this compound. The mechanism was attributed to the induction of apoptosis in cancer cells .
Q & A
What are the key synthetic pathways for 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine derivatives, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves cyclocondensation of azepine precursors with hydrazides or triazole-forming reagents. For example, 3-arylaminomethyl derivatives are prepared by reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with substituted phenylamino-acetic acid hydrazides under reflux in ethanol . Optimization includes controlling temperature (70–90°C), solvent polarity, and stoichiometry of reactants to enhance yields (typically 60–85%).
Advanced Research Focus
Advanced methodologies leverage [3+2]-cycloaddition/rearrangement reactions to access tricyclic analogs. For instance, hydrazones derived from 1,4-benzodiazepines undergo oxidation and cyclization to yield fused triazolo-diazepine systems . Critical parameters include:
- Catalyst selection : Use of iodine or Lewis acids to accelerate cyclization.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity.
How can structural contradictions in biological activity data for triazolo-diazepine derivatives be resolved?
Basic Research Focus
Initial discrepancies often arise from impurities or stereochemical variations. For example, quaternary salts of triazoloazepines (e.g., bromide 3-anilinomethyl derivatives) showed inconsistent MIC values against ammonifying bacteria due to residual solvents or incomplete salt formation . Mitigation strategies:
- Analytical validation : Use HPLC-MS to confirm purity (>98%) and NMR for stereochemical assignment.
- Biological replicates : Triplicate assays with standardized inoculum sizes (e.g., 10⁶ CFU/mL).
Advanced Research Focus
Contradictions in SAR (Structure-Activity Relationship) data require computational modeling. For example, 3-(trifluoromethyl) substitutions on the triazole ring enhance lipophilicity (logP = 2.1) but may reduce solubility, conflicting with in vitro antimicrobial assays . Advanced approaches include:
- Molecular docking : Predict binding affinities to bacterial targets (e.g., dihydrofolate reductase).
- Free-energy perturbation : Quantify substituent effects on thermodynamic stability.
What methodologies are recommended for evaluating the antibacterial efficacy of triazolo-diazepine derivatives?
Basic Research Focus
Use the broth microdilution method to determine MIC (Minimum Inhibitory Concentration). For example, quaternary triazoloazepinium bromides exhibit bacteriostatic activity against Bacillus simplex at 10.3–123.5 µg/mL . Key steps:
Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
Inoculate with standardized bacterial suspensions.
Incubate at 29°C for 24–48 hours.
Advanced Research Focus
Mechanistic studies combine time-kill assays and transcriptomic profiling. For example:
- Time-kill curves : Monitor bactericidal kinetics over 24 hours.
- RNA-seq : Identify upregulated resistance genes (e.g., efflux pumps) in Streptomyces gardneri exposed to sub-MIC concentrations.
How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for triazolo-diazepine analogs?
Basic Research Focus
Modify substituents to balance lipophilicity and solubility. For example:
- Carboxylate derivatives : Potassium salts (e.g., 6,7,8,9-tetrahydro-5H-triazoloazepine-3-carboxylate) improve aqueous solubility (logS = −2.1 to −1.5) .
- Prodrug strategies : Esterification of carboxylic acids enhances intestinal absorption.
Advanced Research Focus
Use in silico ADME tools (e.g., SwissADME) to predict drug-likeness. For 6-(2,6-dichlorophenyl)-triazolo-thiadiazine derivatives:
| Parameter | Value (vs. Celecoxib) |
|---|---|
| logP | 3.8 (vs. 3.5) |
| H-bond acceptors | 6 (vs. 5) |
| Bioavailability | 55% (vs. 60%) |
| Adjustments include reducing logP via polar groups (e.g., hydroxyl) or introducing metabolic blockers (e.g., fluorine) . |
What strategies are effective for analyzing structural isomers or enantiomers in triazolo-diazepine synthesis?
Basic Research Focus
Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers. For example, (4R)- and (4S)-isomers of 6-(4-chlorophenyl)-triazolo-benzodiazepines exhibit distinct retention times (Δt = 4.2 min) .
Advanced Research Focus
X-ray crystallography confirms absolute configuration. Single-crystal analysis of 10k and 13e derivatives revealed chair conformations in the azepine ring, critical for receptor binding . Synchrotron radiation (λ = 0.7 Å) enhances resolution for heavy-atom derivatives (e.g., bromine-substituted analogs).
How can triazolo-diazepine derivatives be tailored for selective modulation of CNS targets?
Advanced Research Focus
Structural analogs (e.g., flubromazolam) show GABAA receptor affinity but risk off-target effects. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
